Cas no 1704069-53-3 ((3-(1-Morpholinoethyl)phenyl)boronic acid)

(3-(1-Morpholinoethyl)phenyl)boronic acid is a boronic acid derivative featuring a morpholinoethyl substituent on the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety facilitates efficient carbon-carbon bond formation with aryl or vinyl halides. The morpholinoethyl group enhances solubility in polar solvents and may influence reactivity or stability under reaction conditions. Its structural features make it valuable in pharmaceutical and materials science research, particularly in the synthesis of complex organic molecules. The compound is typically handled under inert conditions due to boronic acid sensitivity to protodeboronation. Storage at low temperatures in a dry environment is recommended to maintain stability.
(3-(1-Morpholinoethyl)phenyl)boronic acid structure
1704069-53-3 structure
Product name:(3-(1-Morpholinoethyl)phenyl)boronic acid
CAS No:1704069-53-3
MF:C12H18BNO3
MW:235.087223529816
MDL:MFCD28384339
CID:4674260

(3-(1-Morpholinoethyl)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-(1-morpholinoethyl)phenyl)boronic acid
    • AM88363
    • (3-(1-Morpholinoethyl)phenyl)boronic acid
    • MDL: MFCD28384339
    • Inchi: 1S/C12H18BNO3/c1-10(14-5-7-17-8-6-14)11-3-2-4-12(9-11)13(15)16/h2-4,9-10,15-16H,5-8H2,1H3
    • InChI Key: BOELVXGEIYBQOT-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)C(C)C1C=CC=C(B(O)O)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Topological Polar Surface Area: 52.9

(3-(1-Morpholinoethyl)phenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB495490-250 mg
(3-(1-Morpholinoethyl)phenyl)boronic acid
1704069-53-3
250MG
€267.00 2023-04-19
abcr
AB495490-1 g
(3-(1-Morpholinoethyl)phenyl)boronic acid
1704069-53-3
1g
€586.30 2023-04-19
eNovation Chemicals LLC
D626375-500mg
(3-(1-morpholinoethyl)phenyl)boronic acid
1704069-53-3 97%
500mg
$268 2023-09-02
Matrix Scientific
148302-1g
(3-(1-Morpholinoethyl)phenyl)boronic acid, 95%
1704069-53-3 95%
1g
$596.00 2023-09-10
Matrix Scientific
148302-5g
(3-(1-Morpholinoethyl)phenyl)boronic acid, 95%
1704069-53-3 95%
5g
$1257.00 2023-09-10
1PlusChem
1P00ARP4-1g
(3-(1-Morpholinoethyl)phenyl)boronic acid
1704069-53-3 95%
1g
$409.00 2024-06-19
A2B Chem LLC
AF01656-250mg
(3-(1-morpholinoethyl)phenyl)boronic acid
1704069-53-3 95%
250mg
$160.00 2024-04-20
eNovation Chemicals LLC
D626375-250mg
(3-(1-morpholinoethyl)phenyl)boronic acid
1704069-53-3 97%
250mg
$253 2025-02-20
eNovation Chemicals LLC
D626375-250mg
(3-(1-morpholinoethyl)phenyl)boronic acid
1704069-53-3 97%
250mg
$253 2025-02-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M855899-100mg
(3-(1-Morpholinoethyl)phenyl)boronic acid
1704069-53-3 98%
100mg
¥1,216.00 2022-09-01

Additional information on (3-(1-Morpholinoethyl)phenyl)boronic acid

Introduction to (3-(1-Morpholinoethyl)phenyl)boronic Acid (CAS No. 1704069-53-3)

(3-(1-Morpholinoethyl)phenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number CAS No. 1704069-53-3, is characterized by its unique structural features, which include a phenyl ring substituted with a morpholine-ethyl side chain and a boronic acid functional group. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The boronic acid moiety in (3-(1-Morpholinoethyl)phenyl)boronic acid is particularly noteworthy due to its role in forming stable complexes with diols and other boron-containing compounds. This property has been leveraged in numerous applications, including the development of cross-linking agents, catalysts, and even in the realm of bioconjugation techniques. Boronic acids are well-known for their ability to participate in reversible interactions, making them invaluable in drug design and development.

In recent years, there has been a surge in research focused on the applications of boronic acids in medicinal chemistry. One of the most prominent areas of interest is their use as probes and tools for studying protein-protein interactions. The ability of boronic acids to bind to specific residues in proteins has opened up new avenues for drug discovery. For instance, (3-(1-Morpholinoethyl)phenyl)boronic acid has been explored as a potential scaffold for developing inhibitors targeting enzymes involved in inflammatory pathways.

The morpholine side chain in the structure of (3-(1-Morpholinoethyl)phenyl)boronic acid adds an additional layer of complexity and functionality. Morpholine derivatives are known for their stability and biocompatibility, which makes them suitable for pharmaceutical applications. The combination of the phenyl ring and the morpholine-ethyl group enhances the compound's solubility and bioavailability, factors that are crucial for its efficacy as a pharmaceutical intermediate.

Recent studies have highlighted the potential of (3-(1-Morpholinoethyl)phenyl)boronic acid in the development of novel therapeutics. For example, researchers have investigated its role in creating targeted drug delivery systems. The boronic acid group can be used to design polymers that specifically bind to cancer cell surfaces, enabling localized drug delivery. This approach has shown promise in preclinical trials for reducing side effects associated with systemic chemotherapy.

The compound's unique chemical properties also make it valuable in materials science. Boronic acids are known to form coordination complexes with metals, which can be exploited in catalytic processes. In particular, (3-(1-Morpholinoethyl)phenyl)boronic acid has been studied as a ligand in transition metal catalysis, where it facilitates various organic transformations such as Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in synthesizing complex organic molecules, including many pharmaceuticals.

The synthesis of (3-(1-Morpholinoethyl)phenyl)boronic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the boronic acid group is typically achieved through halogen-boron exchange reactions or direct borylation methods. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, which is essential for industrial applications.

In conclusion, (3-(1-Morpholinoethyl)phenyl)boronic acid (CAS No. 1704069-53-3) represents a significant advancement in the field of chemical biology and pharmaceutical chemistry. Its unique structural features and versatile applications make it a valuable tool for researchers working on drug discovery, material science, and biotechnology. As our understanding of its properties continues to grow, we can expect to see even more innovative uses emerge from this remarkable compound.

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